

# Ibrexafungerp impact on fungal cell wall biosynthesis

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## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

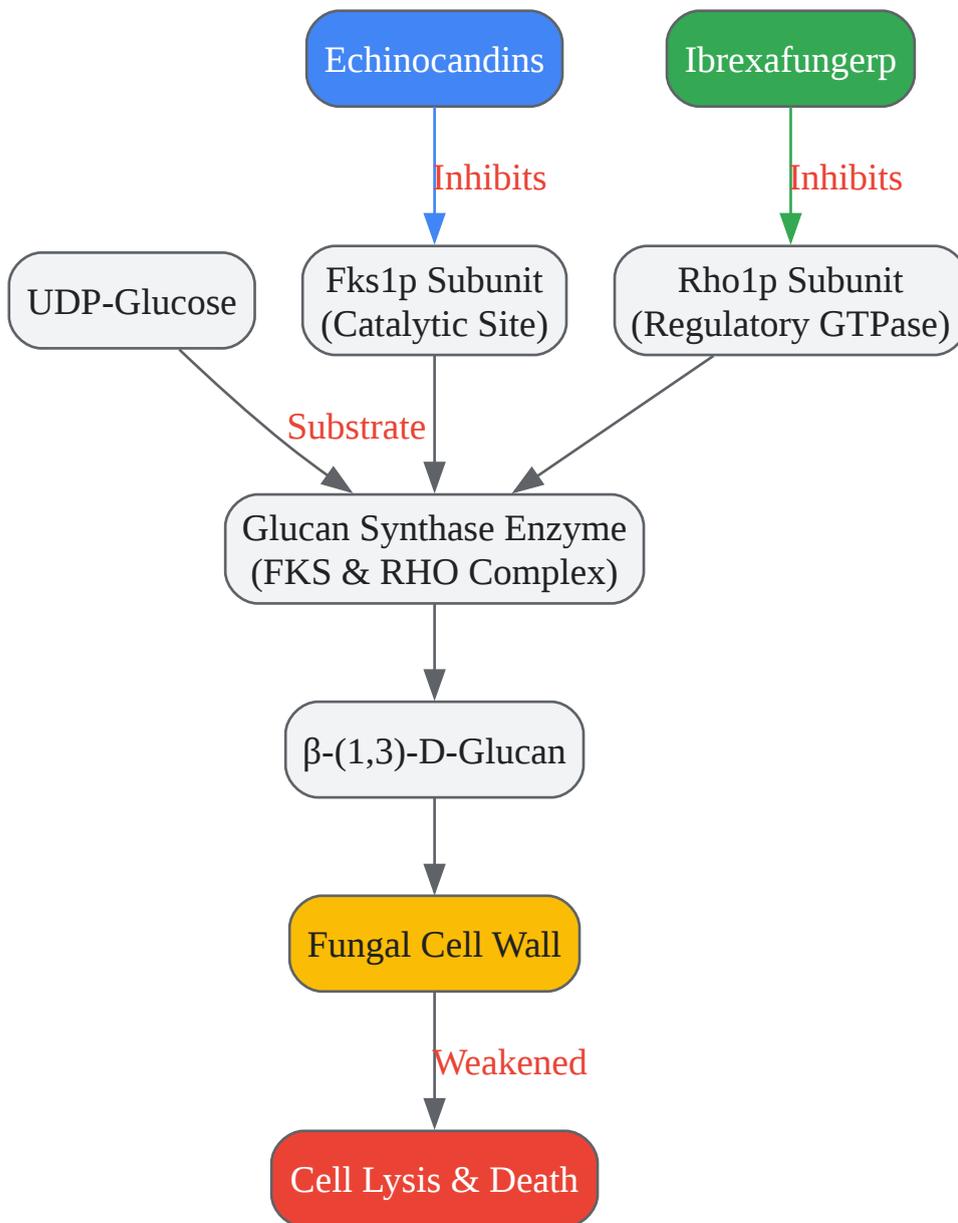
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## Molecular Mechanism of Action

**Ibrexafungerp** targets the synthesis of  $\beta$ -(1,3)-D-glucan, a crucial polymer that constitutes 50-60% of the fungal cell wall dry weight and is essential for maintaining structural integrity [1].

- **Target Enzyme:** **Ibrexafungerp** inhibits  **$\beta$ -(1,3)-D-glucan synthase (GS)**, a membrane-integrated enzyme complex. This complex consists of a catalytic subunit (Fks1p, encoded by FKS1, FKS2, and FKS3 genes) and a regulatory subunit (Rho1p, a GTPase) [1] [2].
- **Inhibition and Cellular Effect:** By non-competitively inhibiting this enzyme, **ibrexafungerp** disrupts the production of  $\beta$ -(1,3)-D-glucan. This compromises the cell wall, making it permeable, disrupting osmotic pressure, and leading to cell lysis and death [1].
- **Fungal Activity:** It has a fungicidal effect against \*Candida\* species and a fungistatic effect against \*Aspergillus\* species [1].

The following diagram illustrates the specific inhibition mechanism of **ibrexafungerp** and echinocandins on the glucan synthase complex.



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*Ibrexafungerp* and echinocandins inhibit different subunits of glucan synthase. [3] [1]

## Comparative Analysis of Antifungal Activity

The tables below summarize key efficacy and pharmacokinetic data for **ibrexafungerp**.

**Table 1: In Vitro Activity (MIC<sub>90</sub>) Against *Candida* Species**

Organism	Ibrexafungerp (µg/mL)	Fluconazole (µg/mL)	Caspofungin (µg/mL)	Micafungin (µg/mL)
<i>C. albicans</i>	0.125 [3]	0.5 [3]	0.125 [3]	0.016 [3]
<i>C. auris</i>	1.0 [4]	>256 [4]	Information Missing	Information Missing

Table 2: Key Pharmacokinetic Parameters (Standard VVC Oral Dose)

Parameter	Value (Fasting State)	Value (Fed State)
AUC <sub>0-24</sub> (ng•h/mL)	6,832 [3]	9,867 [3]
C <sub>max</sub> (ng/mL)	435 [3]	629 [3]
T <sub>max</sub> (hours)	4 - 6 [3]	4 - 6 [3]
Terminal Half-life (hours)	20 - 30 [3]	20 - 30 [3]

Table 3: Key Advantages Over Other Antifungal Classes

Feature	Ibrexafungerp	Echinocandins	Azoles (e.g., Fluconazole)
Administration Route	Oral [5]	Intravenous only [1] [5]	Oral & IV
Molecular Target	Rho1p regulatory subunit of GS [3]	Fks1p catalytic subunit of GS [3]	Lanosterol 14α-demethylase (ergosterol synthesis) [3]
Activity in Low pH Environments	Increased activity [1]	Information Missing	Information Missing

Feature	Ibrexafungerp	Echinocandins	Azoles (e.g., Fluconazole)
Activity Against Azole-Resistant Isolates	Yes [1] [4]	Yes (but IV only) [3]	No
Activity Against Echino.-Resistant Isolates (some <i>fks</i> mutants)	Yes [1] [4]	No	No

## Mechanisms of Resistance

**Ibrexafungerp** displays a low potential for cross-resistance with echinocandins because its binding site on the glucan synthase enzyme only partially overlaps with that of echinocandins [1] [4].

- **Primary Resistance Mechanism:** Mutations in the FKS genes, particularly FKS2 in *Candida glabrata*, are the primary cause of reduced susceptibility [1]. Specific mutations can lead to substantial increases in MIC values [1].
- **Structural Insights:** Cryo-EM structures of Fks1 reveal that echinocandin-resistance mutations (e.g., S643P) cluster in a region that alters lipid arrangements, suggesting a mechanism for how these mutations can also affect **ibrexafungerp** binding [2].

The diagram below maps the location and impact of these critical resistance mutations.

*Mutations in FKS genes, particularly FKS2, can confer reduced susceptibility to **ibrexafungerp**. [1]*

## Experimental & Clinical Protocols

For researchers aiming to study **ibrexafungerp**, here are methodologies from preclinical and clinical studies.

**Table 4: Key Experimental Protocols for Ibrexafungerp Research**

Area	Standard Method/Source	Key Findings/Endpoint
In Vitro Susceptibility Testing	CLSI & EUCAST broth microdilution [5]	Minimum Inhibitory Concentration (MIC)
In Vivo Efficacy (Murine Models)	Neutropenic murine model of invasive candidiasis [5]	Reduction in fungal tissue burden ( $\log_{10}$ CFU/kidney)
Pharmacodynamic Index	AUC/MIC ratio analysis (total & free drug) [5]	Target AUC/MIC for 1-log kill established
Clinical Trial (VVC)	Phase III, randomized, double-blind, placebo-controlled (e.g., VANISH 303 & 306) [3] [5]	Clinical cure & mycological eradication at Day 25

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